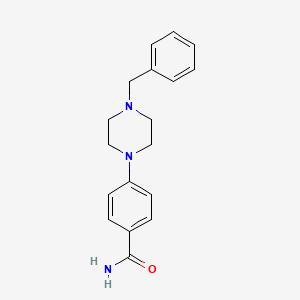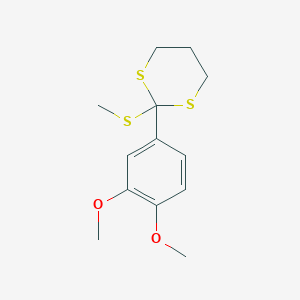
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a 3,4-dimethoxyphenyl group and a methylsulfanyl group attached to the 1,3-dithiane ring, making it a unique and versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane typically involves the following steps:
Formation of the 1,3-dithiane ring: This can be achieved by reacting a carbonyl compound (such as an aldehyde or ketone) with 1,3-propanedithiol in the presence of an acid catalyst like boron trifluoride etherate.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the reaction of the 1,3-dithiane with a 3,4-dimethoxyphenyl halide (such as 3,4-dimethoxybenzyl chloride) under basic conditions, typically using a strong base like sodium hydride.
Addition of the methylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound using reagents like Raney nickel or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Raney nickel, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: New compounds with different substituents replacing the methylsulfanyl group.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed and cleaved under specific conditions, allowing for the temporary protection of reactive carbonyl groups during multi-step synthetic processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1,3-dithiane: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-1,3-dithiane: Lacks the 3,4-dimethoxyphenyl group.
1,3-Dithiane: The parent compound without any substituents.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-(methylsulfanyl)-1,3-dithiane is unique due to the presence of both the 3,4-dimethoxyphenyl group and the methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile and valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
128155-62-4 |
|---|---|
Fórmula molecular |
C13H18O2S3 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-2-methylsulfanyl-1,3-dithiane |
InChI |
InChI=1S/C13H18O2S3/c1-14-11-6-5-10(9-12(11)15-2)13(16-3)17-7-4-8-18-13/h5-6,9H,4,7-8H2,1-3H3 |
Clave InChI |
LBTMYXDTAGQWTR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(SCCCS2)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


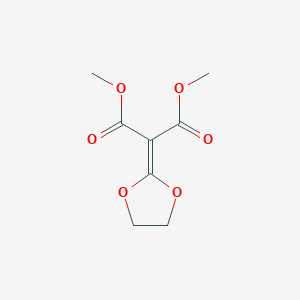

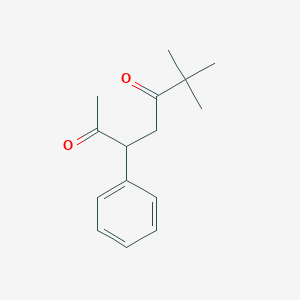
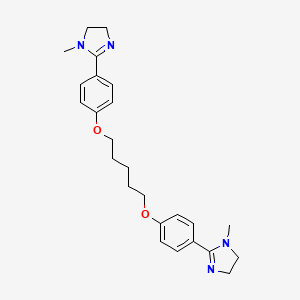
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

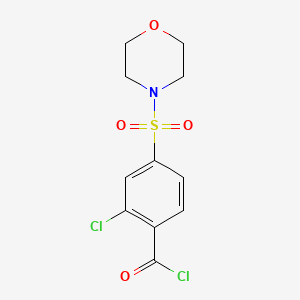
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
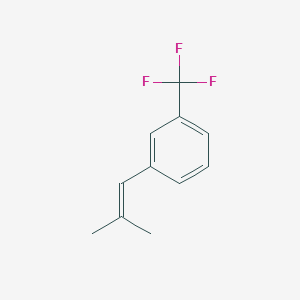
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)

